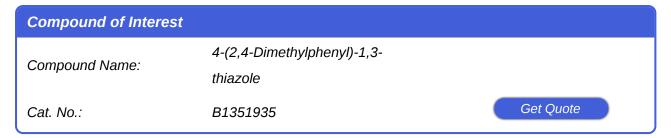




Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound **4-(2,4-Dimethylphenyl)-1,3-thiazole**. This document details available quantitative data, outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and explores its potential biological activities and associated signaling pathways based on current research into structurally related compounds.

Core Physicochemical Data

While experimental data for **4-(2,4-Dimethylphenyl)-1,3-thiazole** is not extensively available in public databases, the following tables summarize computed properties for the closely related compound, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine, and experimental data for similar thiazole derivatives to provide a reasonable estimation of its characteristics.

Table 1: Computed Physicochemical Properties for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine



Property	Value	Source	
Molecular Weight	204.29 g/mol	PubChem CID: 673685	
XLogP3	3.1	PubChem CID: 673685	
Hydrogen Bond Donor Count	1	PubChem CID: 673685	
Hydrogen Bond Acceptor Count	2	PubChem CID: 673685	
Rotatable Bond Count	1	PubChem CID: 673685	
Exact Mass	204.072119 g/mol	PubChem CID: 673685	
Monoisotopic Mass	204.072119 g/mol	PubChem CID: 673685	
Topological Polar Surface Area	41.9 Ų	PubChem CID: 673685	

Table 2: Experimental Physicochemical Properties of Related Thiazole Derivatives

Compound	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index	Source
2,4-Dimethyl- 1,3-thiazole	N/A	145-147	1.057	1.5090	Chemical Synthesis Database
2-Methyl-4- phenyl-1,3- thiazole	65-68	N/A	N/A	N/A	Chemical Synthesis Database
2-Bromo-1- (2,4- dimethylphen yl)ethanone	44	150 (at 9 Torr)	1.362	1.557	ECHEMI

Experimental Protocol: Hantzsch Thiazole Synthesis

The most common and effective method for the synthesis of 4-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α -



haloketone and a thioamide. For the synthesis of **4-(2,4-Dimethylphenyl)-1,3-thiazole**, the required precursors are 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide.

Materials and Reagents:

- 2,4-Dimethylacetophenone
- Bromine
- Formamide
- Phosphorus pentasulfide
- Ethanol
- Diethyl ether
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Tetrahydrofuran (THF)

Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone (α -Haloketone)

A general procedure for the bromination of an acetophenone derivative can be adapted for this synthesis.

- Reaction Setup: In a fume hood, dissolve 2,4-dimethylacetophenone in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically monitored by the disappearance of the bromine color.



- Work-up: After the addition is complete, allow the reaction to stir at room temperature until
 completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of
 sodium bicarbonate to neutralize any remaining acid.
- Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude 2-bromo-1-(2,4-dimethylphenyl)ethanone, which can be purified by recrystallization or column chromatography.

Synthesis of Thioformamide

Thioformamide can be prepared by the reaction of formamide with a dehydrating/sulfurating agent like phosphorus pentasulfide.

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve formamide in tetrahydrofuran (THF).
- Reaction: Slowly add phosphorus pentasulfide to the solution while keeping the temperature under control with an ice bath.
- Work-up: After the addition is complete, stir the mixture at room temperature for several hours. The reaction mixture is then filtered to remove solid byproducts.
- Isolation: The THF is removed under reduced pressure, and the resulting residue is extracted with diethyl ether. Evaporation of the ether yields thioformamide.

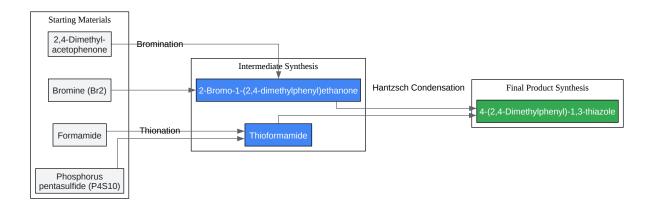
Hantzsch Condensation to form 4-(2,4-Dimethylphenyl)-1,3-thiazole

- Reaction: Dissolve 2-bromo-1-(2,4-dimethylphenyl)ethanone and a slight excess of thioformamide in ethanol in a round-bottom flask.
- Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
- Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated.



Purification: The crude product is collected by filtration, washed with cold ethanol, and can
be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(2,4Dimethylphenyl)-1,3-thiazole.

Mandatory Visualizations



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Hantzsch synthesis workflow for 4-(2,4-Dimethylphenyl)-1,3-thiazole.

Potential Biological Activities and Signaling Pathways

While specific biological data for **4-(2,4-Dimethylphenyl)-1,3-thiazole** is limited, the broader class of 4-phenylthiazole derivatives has been the subject of significant research, revealing a range of potential therapeutic applications.

Enzyme Inhibition

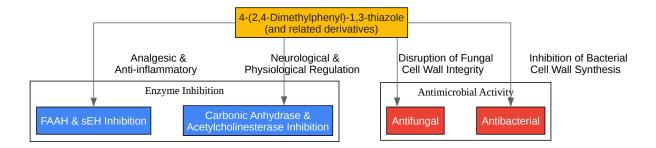


- Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition:
 Structurally similar 4-phenylthiazole analogs have been identified as dual inhibitors of FAAH and sEH.[1][2] These enzymes are involved in the regulation of pain and inflammation.
 Inhibition of FAAH increases the levels of endogenous cannabinoids, which have analgesic effects, while sEH inhibition reduces the degradation of anti-inflammatory epoxyeicosatrienoic acids. This dual inhibition presents a promising strategy for the development of novel analgesic and anti-inflammatory agents.[1]
- Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-substituted 4-phenyl-2-aminothiazole derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[3] Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and epilepsy. Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.

Antimicrobial Activity

- Antifungal Activity: Phenylthiazole derivatives have demonstrated significant antifungal
 activity against various pathogenic fungi, including Candida albicans and Sclerotinia
 sclerotiorum.[4][5] The mechanism of action for some of these compounds is believed to
 involve the disruption of the fungal cell wall integrity.[6] One study identified a (4-phenyl-1,3thiazol-2-yl) hydrazine derivative that induces oxidative damage in Candida albicans.[7]
- Antibacterial Activity: The phenylthiazole scaffold is recognized for its potential against
 multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
 [8] The mechanism of action can involve targeting essential bacterial enzymes like penicillinbinding protein 2a (PBP2a), which is crucial for cell wall synthesis.





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Potential biological activities of 4-phenylthiazole derivatives.

In conclusion, while direct experimental data on **4-(2,4-Dimethylphenyl)-1,3-thiazole** is sparse, a comprehensive understanding of its physicochemical properties and biological potential can be inferred from related compounds and established synthetic methodologies. The Hantzsch synthesis provides a reliable route for its preparation, and the diverse biological activities of the 4-phenylthiazole scaffold highlight its promise as a lead structure in drug discovery, particularly in the areas of inflammation, pain, and infectious diseases. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

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- To cite this document: BenchChem. [Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351935#physicochemical-properties-of-4-2-4-dimethylphenyl-1-3-thiazole]

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